molecular formula C11H24O2 B1588058 2,2-Dibutylpropane-1,3-diol CAS No. 24765-57-9

2,2-Dibutylpropane-1,3-diol

Cat. No.: B1588058
CAS No.: 24765-57-9
M. Wt: 188.31 g/mol
InChI Key: OJMJOSRCBAXSAQ-UHFFFAOYSA-N
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Description

2,2-Dibutylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its unique structural properties, which make it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibutylpropane-1,3-diol typically involves the reaction of butylmagnesium bromide with 2,2-dibutylpropane-1,3-dione. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired diol.

Industrial Production Methods: On an industrial scale, the production of this compound can involve the catalytic hydrogenation of 2,2-dibutylpropane-1,3-dione. This process is typically carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

2,2-Dibutylpropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.

    Industry: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.

Mechanism of Action

The mechanism by which 2,2-Dibutylpropane-1,3-diol exerts its effects is primarily through its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved often include interactions with enzymes and other proteins that facilitate the transformation of the diol into more complex molecules.

Comparison with Similar Compounds

    Neopentyl glycol (2,2-Dimethylpropane-1,3-diol): Similar in structure but with methyl groups instead of butyl groups.

    Trimethylolpropane: Contains three hydroxyl groups and is used in similar applications.

    Pentaerythritol: Contains four hydroxyl groups and is used in the production of alkyd resins and explosives.

Uniqueness: 2,2-Dibutylpropane-1,3-diol is unique due to its butyl groups, which provide different steric and electronic properties compared to other diols like neopentyl glycol. This uniqueness makes it suitable for specific applications where other diols may not be as effective.

Properties

IUPAC Name

2,2-dibutylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMJOSRCBAXSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399110
Record name 2,2-dibutylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24765-57-9
Record name 2,2-dibutylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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